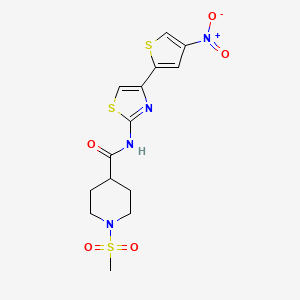

1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S3/c1-26(22,23)17-4-2-9(3-5-17)13(19)16-14-15-11(8-25-14)12-6-10(7-24-12)18(20)21/h6-9H,2-5H2,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXKRKCURJWQOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Alternatives

While methylsulfonyl chloride is standard for sulfonation, in situ generation of the sulfonyl group via oxidation of methylthio-piperidine derivatives using hydrogen peroxide in acetic acid offers an alternative route.

Thiazole Ring Modifications

Suzuki-Miyaura coupling can introduce the nitrothiophene group post-thiazole formation. For example, 2-bromo-4-aminothiazole reacts with 4-nitrothiophen-2-ylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in tetrahydrofuran (THF)/water (3:1) at 80°C.

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Challenges and Mitigation Strategies

- Nitro Group Stability : The nitro group on thiophene is susceptible to reduction under acidic conditions. Using mild coupling agents like EDC/HOBt instead of traditional acid chlorides mitigates this issue.

- Stereochemical Control : Racemization during carboxamide coupling is minimized by employing microwave-assisted synthesis, which reduces reaction time.

- Purification Complexity : The polar nature of the sulfonyl and carboxamide groups necessitates optimized solvent gradients (e.g., ethyl acetate/methanol) for chromatographic separation.

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance yield and reproducibility in the cyclization and coupling steps. Automated crystallization systems using anti-solvent addition (e.g., water into ethanol) improve particle size distribution and purity.

Chemical Reactions Analysis

Types of Reactions

1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The thiazole ring can participate in reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and pressures.

Major Products

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and piperidine moieties exhibit significant biological activities, including:

- Anticancer Properties : Compounds similar to 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For example:

- Antimicrobial Activity : The presence of the thiazole and nitro groups suggests potential antimicrobial properties. Research has shown that related compounds can inhibit the growth of bacteria such as E. coli and S. aureus .

- Neuropharmacological Effects : Given the piperidine structure, there is potential for neuropharmacological applications, including modulation of neurotransmitter systems.

Case Studies

Several studies highlight the applications of this compound:

- Anticancer Evaluation : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, establishing a correlation between structural modifications and biological activity .

- Antimicrobial Testing : A series of tests measured the zone of inhibition against common bacterial strains, demonstrating significant antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The nitrothiophene and thiazole moieties play crucial roles in these interactions, influencing the compound’s overall efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

- 1-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)piperidine-4-carboxamide

- 1-(methylsulfonyl)-N-(4-(4-nitrobenzyl)thiazol-2-yl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups

This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and versatile reactivity make it a valuable compound for further research and development.

Biological Activity

The compound 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a piperidine ring, a thiazole moiety, and a nitrothiophene substituent, which are known to influence its biological properties.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.

- Receptor Modulation : The presence of the piperidine and thiazole groups indicates possible interactions with neurotransmitter receptors, which could modulate neurological functions.

Antimicrobial Activity

Recent investigations into similar compounds have demonstrated significant antimicrobial properties. For instance, derivatives with similar structures showed varying degrees of antibacterial and antifungal activity. The zone of inhibition (ZI) values for related compounds ranged from 8 mm to 21 mm against common pathogens, indicating a promising profile for antimicrobial applications .

| Compound | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| 4a | 21 | Excellent |

| 4b | 15 | Good |

| 4c | 12 | Moderate |

| 4d | 10 | Poor |

Hypoglycemic Effects

In related studies, some piperidine derivatives were evaluated for their hypoglycemic effects in diabetic models. Compounds with similar functional groups exhibited reductions in glucose levels by up to 58% in alloxan-induced diabetic rats. This suggests potential for developing antidiabetic agents from this class of compounds .

Case Studies

- Antimicrobial Screening : A study conducted on hydrazone derivatives similar to the target compound revealed that modifications in substituents significantly affected their antimicrobial efficacy. The presence of electron-withdrawing groups enhanced antibacterial activity.

- Anticancer Studies : A review highlighted several benzothiazole derivatives that exhibited promising results against breast and lung cancer cell lines. These findings support further investigation into the anticancer potential of structurally related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(methylsulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized to improve yields?

- Methodology : The compound can be synthesized via a multi-step protocol involving coupling reactions between substituted thiazole and piperidine intermediates. For example, analogous sulfonamide-piperidine-thiazole derivatives (e.g., ML277) were prepared using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium (HATU) as a coupling agent in DMF, achieving yields of 47–72% . Optimization strategies include:

- Temperature control (e.g., 0°C to room temperature for amine coupling).

- Solvent selection (polar aprotic solvents like DMF enhance reactivity).

- Purification via column chromatography or recrystallization for high-purity yields .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

- Methodology : Full characterization requires:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, analogous compounds showed distinct aromatic proton signals at δ 7.5–8.5 ppm for nitrothiophene and thiazole moieties .

- High-Resolution Mass Spectrometry (HRMS-ESI+) : To verify molecular ion peaks (e.g., [M+H]+ with <5 ppm error) .

- X-ray crystallography (if applicable): For resolving bond angles and torsional strain in the piperidine-thiazole linkage, as seen in related structures .

Advanced Research Questions

Q. What strategies can address contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic stability). To resolve this:

- Metabolic Profiling : Use liver microsomes or hepatocyte assays to assess stability. Compounds with trifluoromethyl groups (analogous to evidence 2) show improved metabolic resistance due to electron-withdrawing effects .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate in vitro IC₅₀ values with plasma concentrations in rodent models .

- Structural Modifications : Introduce lipophilic groups (e.g., methylsulfonyl) to enhance blood-brain barrier penetration if targeting CNS pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s multitarget inhibitory profile?

- Methodology :

- Fragment-Based Design : Systematically replace substituents (e.g., nitrothiophene with pyrimidine) to evaluate potency shifts. For example, replacing a methoxy group with a nitro group in ML277 increased target binding affinity by 20-fold .

- Computational Docking : Use molecular dynamics simulations to predict interactions with targets (e.g., kinases or GPCRs). The piperidine-carboxamide scaffold is critical for hydrogen bonding with catalytic residues .

- Selectivity Screening : Test against off-target receptors (e.g., hERG, CYP450) to minimize toxicity .

Q. What experimental approaches are recommended for analyzing crystallographic data discrepancies in the piperidine-thiazole core?

- Methodology :

- High-Resolution Crystallography : Resolve bond angle anomalies (e.g., C–N–O angles ~106–110°) using synchrotron radiation .

- DFT Calculations : Compare experimental vs. theoretical torsion angles (e.g., C15–C16–C17–N3 dihedral angles) to identify steric clashes .

- Thermogravimetric Analysis (TGA) : Assess thermal stability to ensure crystal integrity during data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.